molecular formula C13H12O4 B12289623 4,4'-Methylenediresorcinol

4,4'-Methylenediresorcinol

Cat. No.: B12289623
M. Wt: 232.23 g/mol
InChI Key: FNFYXIMJKWENNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenediresorcinol is an organic compound with the chemical formula C13H12O4. It is also known as 4,4’-Methylenebis(1,3-benzenediol). This compound is characterized by the presence of two resorcinol units linked by a methylene bridge. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenediresorcinol typically involves the condensation of resorcinol with formaldehyde under acidic or basic conditions. The reaction can be represented as follows:

2C6H4(OH)2+CH2OC13H12O4+H2O2 \text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_2\text{O} \rightarrow \text{C}_{13}\text{H}_{12}\text{O}_4 + \text{H}_2\text{O} 2C6​H4​(OH)2​+CH2​O→C13​H12​O4​+H2​O

The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge.

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenediresorcinol involves large-scale condensation reactions using resorcinol and formaldehyde. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenediresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy compounds.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Dihydroxy compounds

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4,4’-Methylenediresorcinol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders.

    Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-Methylenediresorcinol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

4,4’-Methylenediresorcinol can be compared with other similar compounds, such as:

    Resorcinol: While resorcinol has two hydroxyl groups on a benzene ring, 4,4’-Methylenediresorcinol has two resorcinol units linked by a methylene bridge, making it more complex and versatile.

    4-Hexylresorcinol: This compound has a hexyl group attached to the resorcinol ring, giving it different chemical properties and applications.

Uniqueness: The presence of the methylene bridge in 4,4’-Methylenediresorcinol imparts unique chemical and physical properties, making it suitable for specific applications that other resorcinol derivatives may not be able to fulfill.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H12O4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,14-17H,5H2

InChI Key

FNFYXIMJKWENNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.